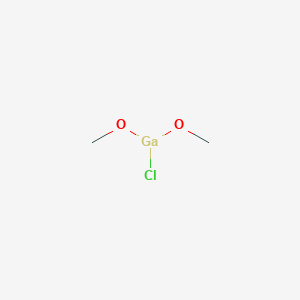
Octadec-9-eneperoxoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octadec-9-eneperoxoic acid typically involves the peroxidation of octadec-9-enoic acid. One common method is the reaction of octadec-9-enoic acid with hydrogen peroxide (H2O2) in the presence of a catalyst, such as acetic acid or sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the peroxo group without causing unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of reactants through a reactor, where the reaction conditions are carefully monitored and controlled. The use of advanced catalysts and optimized reaction parameters helps in achieving high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Octadec-9-eneperoxoic acid undergoes various chemical reactions, including:
Oxidation: The peroxo group can participate in oxidation reactions, converting other organic compounds into their oxidized forms.
Reduction: The compound can be reduced to octadec-9-enoic acid by breaking the peroxo bond.
Substitution: The peroxo group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) and catalysts like acetic acid or sulfuric acid.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used to replace the peroxo group.
Major Products Formed
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of octadec-9-enoic acid.
Substitution: Formation of substituted octadec-9-enoic acid derivatives.
Applications De Recherche Scientifique
Octadec-9-eneperoxoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of octadec-9-eneperoxoic acid involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxo bond. These ROS can interact with various biomolecules, leading to oxidative stress and cellular damage. The compound’s ability to generate ROS makes it useful in studying oxidative stress-related processes and in developing therapeutic agents that target oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadec-9-enoic acid (Oleic acid): A monounsaturated fatty acid with a double bond at the ninth carbon.
Elaidic acid: The trans isomer of oleic acid.
Vaccenic acid: A monounsaturated fatty acid with a double bond at the eleventh carbon.
Uniqueness
Octadec-9-eneperoxoic acid is unique due to the presence of the peroxo group, which imparts distinct chemical reactivity compared to its parent compound, octadec-9-enoic acid. This unique feature allows it to participate in specific oxidation and reduction reactions that are not possible with other similar compounds .
Propriétés
Numéro CAS |
14050-65-8 |
|---|---|
Formule moléculaire |
C18H34O3 |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
octadec-9-eneperoxoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)21-20/h9-10,20H,2-8,11-17H2,1H3 |
Clé InChI |
GKGSCWVTECAAKV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


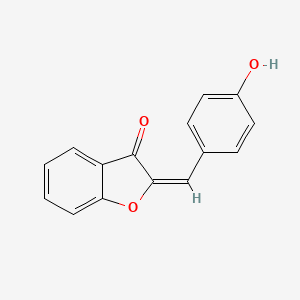

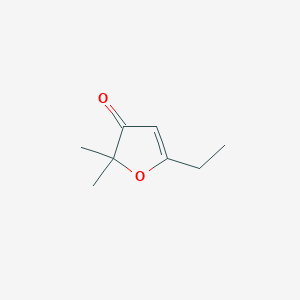
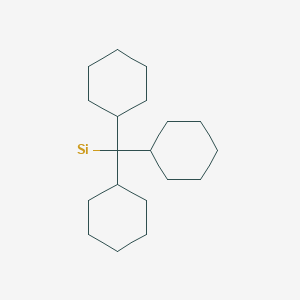

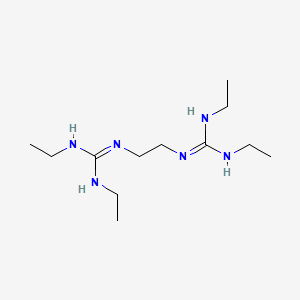
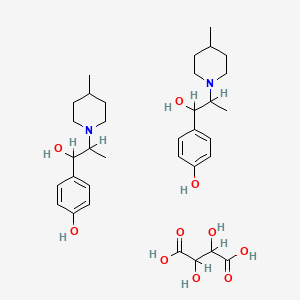
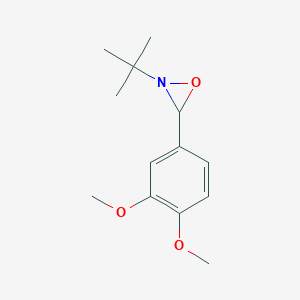
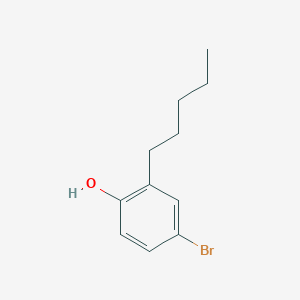
![4-[(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methyl]-2-methoxyphenol](/img/structure/B14710557.png)
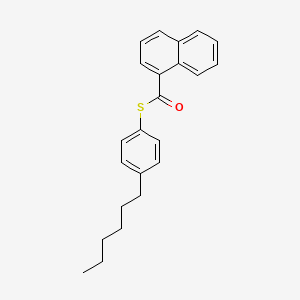
![2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid](/img/structure/B14710568.png)
![1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione](/img/structure/B14710576.png)
